Butyl 5-bromopicolinate Butyl 5-bromopicolinate
Brand Name: Vulcanchem
CAS No.: 1289092-78-9
VCID: VC11697577
InChI: InChI=1S/C10H12BrNO2/c1-2-3-6-14-10(13)9-5-4-8(11)7-12-9/h4-5,7H,2-3,6H2,1H3
SMILES: CCCCOC(=O)C1=NC=C(C=C1)Br
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol

Butyl 5-bromopicolinate

CAS No.: 1289092-78-9

Cat. No.: VC11697577

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Butyl 5-bromopicolinate - 1289092-78-9

Specification

CAS No. 1289092-78-9
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
IUPAC Name butyl 5-bromopyridine-2-carboxylate
Standard InChI InChI=1S/C10H12BrNO2/c1-2-3-6-14-10(13)9-5-4-8(11)7-12-9/h4-5,7H,2-3,6H2,1H3
Standard InChI Key SPNPSAOPYOIARZ-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=NC=C(C=C1)Br
Canonical SMILES CCCCOC(=O)C1=NC=C(C=C1)Br

Introduction

Chemical and Physical Properties of Butyl 5-Bromopicolinate

Butyl 5-bromopicolinate is a brominated derivative of picolinic acid, where the carboxylic acid group is esterified with a butyl chain, and a bromine atom substitutes the 5-position of the pyridine ring. The compound’s molecular structure confers distinct reactivity, making it amenable to cross-coupling reactions and nucleophilic substitutions. Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNO₂
Molecular Weight258.11 g/mol
Boiling PointNot Available
Melting PointNot Available
DensityNot Available
Flash PointNot Available

The absence of reported boiling and melting points suggests that the compound is typically handled in solution or under controlled conditions during synthetic workflows. The butyl ester group enhances solubility in organic solvents, facilitating its use in reactions such as Suzuki-Miyaura couplings .

Synthetic Routes to Butyl 5-Bromopicolinate

Scalable Cross-Coupling Reactions

Butyl 5-bromopicolinate has been employed as a coupling partner in palladium-catalyzed reactions. For example, in the synthesis of the heterocyclic core of GE2270 antibiotics, direct C–H arylation of tert-butyl thiazole-4-carboxylate with butyl 5-bromopicolinate was scaled to multi-gram quantities . Optimized conditions using Pd(OAc)₂ and Cy-JohnPhos as a ligand system achieved quantitative conversion, highlighting the compound’s compatibility with industrial-scale processes .

Applications in Heterocyclic Synthesis

Construction of Thiazole-Containing Scaffolds

Butyl 5-bromopicolinate is pivotal in assembling thiazolylpyridine motifs. In a landmark study, Hantzsch condensation followed by Reissert-type oxidation converted the bromopicolinate ester into 6-chloro-5-thiazolylpicolinate, a key intermediate for trithiazolylpyridines . The sequence involved:

  • C–H Arylation: Coupling with tert-butyl thiazole-4-carboxylate to form bithiazolylpicolinamide.

  • Oxidation/Reissert Reaction: Introduction of a chlorine atom at the 6-position.
    This two-step process achieved yields exceeding 90%, demonstrating the efficiency of bromopicolinate intermediates .

Role in Medicinal Chemistry

Substituted picolinic acids, including derivatives of butyl 5-bromopicolinate, inhibit the β-exosite of botulinum neurotoxin A (BoNT/A). Structure-activity relationship (SAR) studies identified 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP) as a low micromolar inhibitor, synthesized via Suzuki-Miyaura coupling of 5-bromopicolinate with indolyl boronate esters . Docking simulations revealed that the picolinate core engages Tyr250 in the β-exosite, guiding the design of neurotoxin antagonists .

Industrial and Research-Scale Production

Challenges in Process Optimization

Scaling reactions involving butyl 5-bromopicolinate requires careful catalyst selection. For instance, replacing Pd₂(dba)₃ with Pd(OAc)₂ in cross-coupling improved yields from 46% to 82% by enhancing borylation efficiency . Additionally, minimizing side reactions like Buchwald–Hartwig amidation remains critical when working with picolinamide intermediates .

Future Directions and Research Opportunities

Expanding Synthetic Utility

The compound’s versatility invites exploration in new reaction manifolds, such as photoredox catalysis or electrochemical couplings. Its bromine atom could also serve as a handle for late-stage diversification via halogen-metal exchange.

Therapeutic Applications

Prodrug strategies leveraging the butyl ester moiety may improve the bioavailability of picolinic acid-based inhibitors. Further SAR studies could optimize interactions with BoNT/A’s β-exosite, potentially yielding clinical candidates for botulism treatment .

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